Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related thiazole derivatives often involves the reaction of diketones with sulfuryl chloride and thiourea, leading to various carboxylate compounds. For example, the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates from dimethyl acetone-1,3-dicarboxylate highlights a method that may be analogous to synthesizing compounds like methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (Žugelj et al., 2009).
Molecular Structure Analysis
Experimental and theoretical investigations into the molecular and electronic structure of similar thiazole compounds reveal detailed insights into their geometry, vibrational frequencies, and electronic properties. For instance, a study on 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine provides comprehensive data on molecular geometry through X-ray diffraction and various spectroscopic methods (Özdemir et al., 2009).
Chemical Reactions and Properties
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate's reactivity is largely defined by its functional groups, allowing for a range of chemical transformations. Studies on similar molecules, like the synthesis and characterization of substituted thiazole-5-carboxaldehydes, demonstrate the potential chemical pathways and reactivity patterns these compounds can undergo (Thumar & Patel, 2009).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the behavior and applications of thiazole derivatives. Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and related studies provide insights into the crystallography and hydrogen bonding patterns, which can be reflective of the physical characteristics of methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate derivatives (Lynch & Mcclenaghan, 2004).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, nucleophilicity, and electrophilicity, of thiazole compounds are influenced by their molecular structure. Research on the synthesis, antimicrobial activity, and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives offers valuable information on the chemical behavior and potential applications of these compounds (Nural et al., 2018).
Scientific Research Applications
1. Antimicrobial Application
- Summary of Application: 2-Aminothiazoles, including Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, are significant organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
- Methods of Application: Eight compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed. Protein–ligand interactions of compounds with target enzyme were evaluated through docking studies .
- Results: Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively. Likewise, some compounds exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli at MIC values of 250 and 375 µg/mL respectively .
2. Antioxidant Application
- Summary of Application: The 4-(thiazol-2-yl-azo)-2,4-dihydro-3H-pyrazol-3-one scaffold was synthesized by a diazo-coupling reaction of 3-methyl-1-phenyl-5-pyrazolone with 2-aminothiazole and ferric hydrogen sulfate .
- Methods of Application: The synthesized thiazole scaffolds were assessed for an antioxidant effect .
- Results: Among the synthesized compounds, Cu(II) Co(II) and Ni(II) complexes indicated antioxidant effects .
3. Antifungal Application
- Summary of Application: Some 2-aminothiazole-4-carboxylate derivatives have shown significant antifungal potential. For instance, one of the synthesized compounds showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm, which is more in comparison to the reference drug nystatin with a zone of inhibition of 19.1 mm .
- Methods of Application: The antifungal activity was evaluated by measuring the zone of inhibition .
- Results: Candida albicans (ATCC 60387) showed maximum sensitivity to one of the compounds with a zone of inhibition 20.0 mm .
4. Anti-HIV Application
- Summary of Application: Thiazoles, including 2-aminothiazole derivatives, have been found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug .
- Methods of Application: The specific methods of application for this use case are not detailed in the source .
- Results: The specific results or outcomes for this use case are not detailed in the source .
5. Antitumor and Cytotoxic Application
- Summary of Application: Thiazoles, including 2-aminothiazole derivatives, have been found in many potent biologically active compounds, such as Tiazofurin, an antineoplastic drug .
- Methods of Application: The specific methods of application for this use case are not detailed in the source .
- Results: The specific results or outcomes for this use case are not detailed in the source .
6. Anti-Inflammatory & Analgesic Application
- Summary of Application: 2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as anti-inflammatory & analgesic agents .
- Methods of Application: The specific methods of application for this use case are not detailed in the source .
- Results: The specific results or outcomes for this use case are not detailed in the source .
properties
IUPAC Name |
methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-10(14)8-9(16-11(12)13-8)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNMSTRVGQEASS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349820 | |
Record name | methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
CAS RN |
115174-39-5, 80625-18-9 | |
Record name | methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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